Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride (AlTPcCl) belongs to a class of organic compounds called phthalocyanines. Phthalocyanines are macrocyclic molecules with a characteristic ring structure containing nitrogen atoms. These molecules exhibit various interesting properties, including high thermal and chemical stability, strong absorption of light across the visible spectrum, and good electrical conductivity .
AlTPcCl has been explored as a photosensitizer in various scientific research applications. Photosensitizers are molecules that absorb light and transfer the absorbed energy to other molecules in their vicinity. This ability makes them valuable tools in photodynamic therapy (PDT), a treatment modality that utilizes light to activate photosensitizers and generate reactive oxygen species (ROS) that can damage targeted cells . Studies have shown that AlTPcCl can effectively generate ROS upon light irradiation, making it a promising candidate for PDT applications .
Organic photovoltaics (OPVs) are devices that convert light energy into electricity. AlTPcCl has been investigated for its potential applications in OPVs due to its light-absorbing properties and ability to transport charge carriers . Research suggests that AlTPcCl can be used as an electron acceptor material in OPV devices, contributing to improved device performance .
Beyond PDT and OPVs, AlTPcCl has been explored in various other research areas. These include:
Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine is a complex organic compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 1007.6 g/mol. This compound appears as a dark green powder and is known for its high thermal stability, with a melting point exceeding 300°C . The presence of aluminum in its structure contributes to its stability and potential applications in various fields such as materials science and biochemistry.
These reactions are crucial for tailoring the compound's properties for specific applications.
Research indicates that Aluminum 1,8,15,22-tetrakis(phenylthio) exhibits notable biological activity. It has been studied for its potential as a photosensitizer in photodynamic therapy, particularly for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells selectively . Additionally, its interactions with biological membranes have been investigated, showing promise in drug delivery systems.
The synthesis of Aluminum 1,8,15,22-tetrakis(phenylthio) typically involves:
These methods allow for the production of high-purity compounds suitable for further applications .
Aluminum 1,8,15,22-tetrakis(phenylthio) has several applications:
These applications highlight the compound's versatility across different fields.
Interaction studies involving Aluminum 1,8,15,22-tetrakis(phenylthio) focus on its behavior in biological systems and materials science. Key findings include:
These interactions are essential for understanding the compound's potential therapeutic applications.
Several compounds share structural similarities with Aluminum 1,8,15,22-tetrakis(phenylthio). Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Feature |
---|---|---|
Aluminum Phthalocyanine | Phthalocyanine | Lacks phenylthio substituents |
Zinc 1,8,15,22-tetrakis(phenylthio)-phthalocyanine | Zinc complex | Different metal center affecting electronic properties |
Copper 1,8,15,22-tetrakis(phenylthio)-phthalocyanine | Copper complex | Exhibits different reactivity and stability |
Aluminum 1,8,15,22-tetrakis(phenylthio) stands out due to its specific combination of aluminum coordination and phenylthio substituents that enhance its biological activity and stability compared to other similar compounds .
Thiolate-aluminum porphyrin complexes have emerged as exceptional initiators for controlled living polymerization processes, particularly for methyl methacrylate (MMA) and related monomers. These compounds, including (propylthio)- and (phenylthio)aluminum 5,10,15,20-tetraphenylporphyrins ((TPP)AlSPr and (TPP)AlSPh), demonstrate remarkable nucleophilicity that enables efficient polymerization without requiring irradiation. This represents a significant advancement over traditional systems, as it allows for "one-shot" high-speed polymerization through simple mixing of the monomer, Lewis acid, and initiator.
When combined with bulky Lewis acids such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenolate), these thiolate-aluminum porphyrin complexes facilitate the synthesis of poly(methyl methacrylate) (PMMA) with precise control over molecular weight. The living character of the polymerization has been conclusively demonstrated through two-stage polymerization experiments, where the addition of fresh monomer results in continued chain growth with maintained control over molecular weight distribution.
The mechanistic pathway for these polymerization processes involves nucleophilic attack by the thiolate group on the monomer, followed by coordination of additional monomer units to the aluminum center. This mechanism differs significantly from other aluminum porphyrin derivatives, such as (TPP)AlX (where X = Cl, O₂CMe, OC₆H₃(2,4-tBu₂), OMe), which fail to initiate polymerization even in the presence of Lewis acid catalysts. This highlights the critical role of the thiolate ligand in facilitating the initiation process.
The synthesis of aluminum phthalocyanine derivatives often requires specialized techniques, particularly for compounds that are unstable under ambient conditions. On-surface synthesis under ultrahigh vacuum represents a powerful approach for preparing these sensitive materials. One notable method involves dechlorination processes, which have been employed to generate large ordered islands of aluminum phthalocyanine (AlPc) molecules on metal surfaces.
Research has demonstrated that chloro-aluminum phthalocyanine (ClAlPc) undergoes dechlorination when deposited on Pb(100) surfaces, resulting in the formation of ordered arrays of AlPc molecules. This process has been characterized through low-temperature scanning tunneling microscopy, which revealed that isolated AlPc molecules lose their spin moment when placed on superconducting Pb(100) surfaces. Interestingly, the molecular magnetism can be restored by surrounding a molecule with neighboring molecules in artificial arrays or self-assembled monolayers, indicating the importance of intermolecular interactions in determining electronic properties.
Similar dechlorination processes have been observed with related compounds such as chloro-iron phthalocyanine (ClFePc) on Au(111) surfaces. In these systems, the adsorption behavior and subsequent dechlorination are strongly influenced by the orientation of the chlorine atom relative to the surface. When the chlorine atom points toward the vacuum (Cl-up configuration), stable adsorption is observed, while the Cl-down configuration leads to dissociation of the Cl-Fe bond due to interactions with the metal surface.
The preparation of air-sensitive aluminum phthalocyanine derivatives often involves metalation reactions conducted under carefully controlled conditions. Research has demonstrated that air-unstable magnetic aluminum phthalocyanine (AlPc) molecules can be synthesized through on-surface metalation reactions between phthalocyanine ligands and aluminum atoms on Au(111) under ultrahigh vacuum conditions.
Experimental studies coupled with density functional theory calculations have provided important insights into the electronic structure of these metalated products. Notably, the unpaired spin in AlPc molecules is not located at the aluminum center but is instead distributed across the conjugated isoindole lobes of the molecule. This distribution of electronic spin has significant implications for the magnetic properties and potential applications of these compounds in molecular spintronics.
The air sensitivity of aluminum phthalocyanine derivatives necessitates specialized characterization techniques. Low-temperature scanning tunneling microscopy and spectroscopy have been instrumental in studying the electronic and magnetic properties of these materials. Yu-Shiba-Rusinov (YSR) resonances observed in AlPc monolayers indicate the presence of magnetic moments that can be fine-tuned by controlling the arrangement of molecules in specific configurations. These resonances lead to unusually high conductance peaks associated with vibrational excitations, with twelve distinct vibrational modes identified in detailed spectroscopic studies.
Various aluminum-based initiator systems have been developed for controlled polymerization processes, each offering distinct advantages for specific applications. The following table provides a comparative analysis of different aluminum-based initiator systems:
Aluminum porphyrin-based ionic porous aromatic frameworks (iPAFs) have demonstrated excellent catalytic properties for CO₂ conversion into cyclic carbonates without requiring cocatalysts under mild, solvent-free conditions. The efficiency of these catalyst systems can be enhanced by increasing the amount of tetraphenylmethane fragments in the porphyrin backbones, which improves the cooperative effect between Lewis acidic metal centers and nucleophilic ionic sites.
In contrast, aluminum porphyrin complexes have also been employed in auto-tandem catalysis, combining different polymerization mechanisms in a one-pot process. Research has demonstrated that well-controlled photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization of vinyl monomers can be combined with ring-opening copolymerization (ROCOP) of epoxides/anhydrides using a single aluminum porphyrin catalyst. This approach enables the synthesis of diblock copolymers with predictable molecular weights and narrow distributions (Đ < 1.15).
Aluminum-based initiators derived from thiols have also shown promise for epoxide polymerizations. These initiators leverage the chemical versatility of thiol compounds to control the polymer end group, enabling the homo- and co-polymerization of various epoxides such as epichlorohydrin and propylene oxide. Polymer molecular weights up to 100 kg/mol have been achieved while maintaining relatively narrow dispersity (Đ < 1.4).
Solid-state ²⁷Al nuclear magnetic resonance spectroscopy has emerged as a definitive technique for elucidating the coordination environment of aluminum centers in phthalocyanine derivatives [8]. The aluminum nucleus in aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride exhibits characteristic spectroscopic signatures that reveal detailed structural information about its five-coordinate environment [8] [9].
The aluminum center in this compound adopts a square pyramidal geometry, coordinating to four nitrogen atoms from the phthalocyanine macrocycle and one chlorine atom in the axial position [8] [9]. This pentacoordinate aluminum environment produces distinctive ²⁷Al nuclear magnetic resonance parameters that can be accurately determined through advanced solid-state techniques [8] [10].
Multiple-quantum magic-angle spinning nuclear magnetic resonance experiments have been employed to characterize the aluminum coordination environment in aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride [8] [9]. These measurements, conducted at high magnetic field strengths ranging from 11.7 to 21.1 Tesla, provide comprehensive data on the aluminum electric field gradient and nuclear magnetic shielding tensors [8] [9].
The isotropic chemical shift for aluminum in aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride has been determined to be approximately 88 parts per million, consistent with five-coordinate aluminum environments [8] [9]. This chemical shift value reflects the electronic environment around the aluminum center and provides insight into the bonding characteristics of the aluminum-nitrogen and aluminum-chlorine interactions [8] [9].
Table 1: ²⁷Al Nuclear Magnetic Resonance Parameters for Aluminum Phthalocyanine Derivatives
Compound | Chemical Shift (ppm) | Coordination Number | Field Strength (T) | Reference |
---|---|---|---|---|
Aluminum phthalocyanine chloride | 88 ± 1 | 5 | 11.7-21.1 | [8] |
Aluminum 1,8,15,22-tetrakis(phenylthio) chloride | 88-90 | 5 | 11.7-21.1 | [8] [9] |
Aluminum 2,3-naphthalocyanine chloride | 85-90 | 5 | 11.7-21.1 | [8] |
The quadrupolar Carr-Purcell-Meiboom-Gill pulse sequence has been utilized to enhance spectral resolution and extract detailed information about the aluminum coordination environment [8] [9]. These experiments reveal the presence of multiple aluminum sites in some samples, indicating potential polymorphism or structural disorder in the crystalline material [8] [9].
Chemical shielding anisotropy measurements for aluminum in these phthalocyanine systems have revealed some of the largest values observed in solid materials [8]. The chemical shielding anisotropy span reaches 120 ± 10 parts per million, demonstrating the highly anisotropic electronic environment surrounding the aluminum center [8] [9].
The ²⁷Al nucleus possesses a nuclear spin of 5/2 and exhibits significant quadrupolar interactions due to its moderate electric quadrupole moment [15] [28]. The quadrupolar coupling constants for aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride provide crucial information about the symmetry and electronic environment of the aluminum coordination sphere [8] [9].
Quadrupolar coupling constants for aluminum in phthalocyanine derivatives have been determined through spectral simulations of solid-state ²⁷Al nuclear magnetic resonance data [8] [9]. For aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride, the quadrupolar coupling constant ranges from 5.40 to 10.0 megahertz, reflecting the degree of distortion from perfect symmetry in the aluminum coordination environment [8] [9].
The asymmetry parameter, which quantifies the deviation from axial symmetry in the electric field gradient tensor, has been determined to range from 0.10 to 0.50 for aluminum centers in phthalocyanine systems [8] [9]. These values indicate significant distortion from ideal symmetry, consistent with the five-coordinate geometry and the influence of the phenylthio substituents on the electronic environment [8] [9].
Table 2: Quadrupolar Parameters for Aluminum Phthalocyanine Derivatives
Parameter | Value Range | Units | Compound | Reference |
---|---|---|---|---|
Quadrupolar Coupling Constant | 5.40-10.0 | MHz | Aluminum tetrakis(phenylthio) chloride | [8] [9] |
Asymmetry Parameter | 0.10-0.50 | Dimensionless | Aluminum tetrakis(phenylthio) chloride | [8] [9] |
Nuclear Quadrupole Moment | 148.2 ± 0.5 | mb | ²⁷Al nucleus | [28] |
Chemical Shift Anisotropy | 120 ± 10 | ppm | Aluminum phthalocyanine systems | [8] |
Electric field gradient tensor calculations using density functional theory methods have been employed to validate experimental quadrupolar parameters [8] [9]. These computational approaches provide insight into the relationship between molecular structure and the observed nuclear magnetic resonance parameters [8] [29].
The magnitude of quadrupolar coupling constants in aluminum phthalocyanine derivatives is sensitive to geometric distortions around the aluminum center [26] [27]. Small changes in bond angles, particularly the aluminum-nitrogen-carbon angles, can significantly affect the electric field gradient and consequently the observed quadrupolar coupling constants [26] [27].
Temperature-dependent studies of quadrupolar parameters reveal the influence of thermal motion on the aluminum coordination environment [26] [29]. At elevated temperatures, thermal averaging tends to reduce the apparent distortions and modify the observed quadrupolar coupling constants [26] [29].
X-ray diffraction analysis of aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride reveals distinctive crystalline packing arrangements that are characteristic of phthalocyanine derivatives [14] [16]. The molecular structure adopts a planar configuration with the aluminum center coordinated to the four nitrogen atoms of the phthalocyanine macrocycle and an axial chlorine ligand [1] [2].
The crystal structure exhibits columnar stacking typical of phthalocyanine compounds, with molecules arranged in parallel columns along specific crystallographic directions [14] [16]. The intermolecular spacing between adjacent phthalocyanine planes ranges from 3.3 to 3.6 Angstroms, indicating significant π-π stacking interactions between the aromatic macrocycles [14] [16].
Powder diffraction patterns of aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride show characteristic reflections that can be indexed to specific crystal systems [16] [17]. The presence of multiple peaks in the low-angle region indicates ordered stacking of the phthalocyanine molecules with well-defined interlayer spacing [16] [17].
Table 3: Crystallographic Parameters for Aluminum Phthalocyanine Systems
Parameter | Value | Units | Measurement Technique | Reference |
---|---|---|---|---|
Interlayer Spacing | 3.3-3.6 | Å | X-ray Diffraction | [14] [16] |
Molecular Tilt Angle | 26-39° | Degrees | X-ray Diffraction | [16] [18] |
Unit Cell Parameter a | 36.4 | Å | X-ray Diffraction | [18] |
Unit Cell Parameter b | 20.3 | Å | X-ray Diffraction | [18] |
The molecular orientation within the crystalline lattice has been determined through analysis of diffraction peak intensities [16] [17]. The phthalocyanine core exhibits a tilt angle of approximately 26 to 39 degrees from the column axis, depending on the specific polymorph and packing arrangement [16] [18].
Grazing-incidence wide-angle X-ray scattering measurements provide additional insight into the thin film structure and molecular packing of aluminum phthalocyanine derivatives [19]. These techniques reveal information about grain size, crystalline orientation, and the presence of different polymorphic forms [19].
The influence of the phenylthio substituents on the crystalline packing has been investigated through comparative X-ray diffraction studies [16] [17]. The bulky phenylthio groups affect the intermolecular interactions and can lead to modified crystal structures compared to unsubstituted phthalocyanine derivatives [16] [17].
Structure factor calculations based on the known molecular geometry provide theoretical predictions for diffraction intensities that can be compared with experimental observations [16]. These calculations help interpret the observed diffraction patterns and confirm the proposed crystal structure models [16].
The presence of polymorphic forms in aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride has been detected through careful analysis of diffraction peak positions and intensities [17]. Different polymorphs exhibit distinct packing arrangements and can be distinguished by their characteristic diffraction signatures [17].
Irritant